Fallacinol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fallacinol involves the use of parietin as an intermediate. The process includes the conversion of parietin diacetate to an ω-bromo derivative using N-bromosuccinimide in the presence of benzoyl peroxide . This intermediate is then subjected to a series of reactions to yield this compound.
Industrial Production Methods: Industrial production of this compound is not extensively documented, but it generally follows the synthetic routes established in laboratory settings. The process involves multiple steps of purification and chemical reactions to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Fallacinol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like N-bromosuccinimide and benzoyl peroxide are employed for bromination reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield anthraquinone derivatives with different functional groups.
Scientific Research Applications
Fallacinol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other anthraquinone derivatives.
Biology: Studied for its antifungal and antibacterial properties.
Medicine: Investigated for potential therapeutic applications due to its biological activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Mechanism of Action
The mechanism of action of fallacinol involves its interaction with various molecular targets and pathways. It exerts its effects by inhibiting the growth of certain fungi and bacteria. The exact molecular targets are still under investigation, but it is believed to interfere with the cellular processes of these microorganisms .
Comparison with Similar Compounds
Fallacinal: Another anthraquinone derivative with a similar structure but different functional groups.
Questinol: Structurally similar with a hydroxymethyl group on C-6 and a hydroxyl group on C-8.
Citreorosein: Similar anthraquinone derivative with distinct biological activities.
Uniqueness: Fallacinol is unique due to its specific structural features and biological activities. Its ability to inhibit the growth of certain fungi and bacteria makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
1,8-dihydroxy-3-(hydroxymethyl)-6-methoxyanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-22-8-4-10-14(12(19)5-8)16(21)13-9(15(10)20)2-7(6-17)3-11(13)18/h2-5,17-19H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXSYUJKJSOJOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205430 | |
Record name | Fallacinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
569-05-1 | |
Record name | Fallacinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=569-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fallacinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fallacinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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